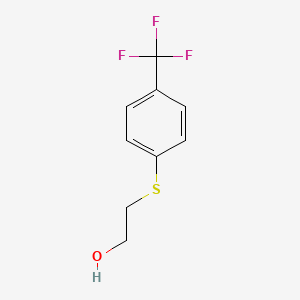

4-Trifluoromethylphenylthioethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]sulfanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBDPWZFUOFNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoromethylphenylthioethanol

Established Synthetic Pathways

Traditional methods for synthesizing 4-Trifluoromethylphenylthioethanol have been well-documented and are centered around nucleophilic substitution and alkylation reactions. These pathways are reliable and have been optimized over time for efficiency and yield.

Nucleophilic Aromatic Substitution (SNAr) Approaches for 4-(Trifluoromethyl)phenylthioethanol Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl thioethers. In the context of this compound synthesis, this approach typically involves the reaction of an activated aryl halide with a sulfur nucleophile. The trifluoromethyl group on the aromatic ring plays a crucial role; its strong electron-withdrawing nature activates the ring towards nucleophilic attack, facilitating the substitution reaction. ontosight.ai

The general mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing a leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the leaving group restores the aromaticity of the ring, yielding the final product. For the synthesis of aryl thioethers, this process is generally inefficient without the use of transition metals and can require harsh reaction conditions. nih.gov However, for electron-deficient heteroarenes, the reaction can proceed without additional activating groups. nih.gov

A typical SNAr reaction for this purpose would involve reacting 4-halobenzotrifluoride (where the halogen is typically fluorine or chlorine) with 2-mercaptoethanol (B42355) in the presence of a base. The base deprotonates the thiol group of 2-mercaptoethanol, forming a more potent thiolate nucleophile which then attacks the aromatic ring.

Table 1: Representative SNAr Reaction Conditions

| Aryl Substrate | Nucleophile | Base | Solvent | Temperature |

| 4-Fluorobenzotrifluoride | 2-Mercaptoethanol | Potassium Carbonate | Dimethylformamide (DMF) | Room Temperature to 100 °C |

| 4-Chlorobenzotrifluoride | 2-Mercaptoethanol | Sodium Hydroxide (B78521) | Dimethyl Sulfoxide (B87167) (DMSO) | Elevated Temperatures |

Thiolate Alkylation Strategies for Carbon-Sulfur Bond Formation

An alternative and widely used method is the alkylation of 4-(trifluoromethyl)thiophenol (B1295252) with a suitable 2-haloethanol. This approach forms the C-S bond through an SN2 reaction mechanism. The first step involves the deprotonation of 4-(trifluoromethyl)thiophenol to generate the corresponding thiolate anion. This is typically achieved using a base such as sodium hydroxide or potassium carbonate.

The resulting highly nucleophilic thiolate then reacts with an electrophilic source of the ethanol (B145695) moiety, such as 2-chloroethanol (B45725) or 2-bromoethanol. The thiolate attacks the carbon atom bearing the halogen, displacing the halide ion and forming the desired thioether, this compound.

A study on the chemoselective O-alkylation of pyrimidinones (B12756618) demonstrated that direct alkylation using alkyl or allyl halides can lead to a mixture of N- and O-alkylated products, with the ratio depending on the substrate. nih.govnih.gov This highlights the importance of controlling reaction conditions to achieve selective S-alkylation in the synthesis of this compound.

Table 2: Common Reagents for Thiolate Alkylation

| Thiol | Alkylating Agent | Base | Solvent |

| 4-(Trifluoromethyl)thiophenol | 2-Chloroethanol | Sodium Hydroxide | Ethanol |

| 4-(Trifluoromethyl)thiophenol | 2-Bromoethanol | Potassium Carbonate | Acetonitrile |

| 4-(Trifluoromethyl)thiophenol | Ethylene (B1197577) Oxide | Triethylamine | Tetrahydrofuran (THF) |

Precursor Reactivity in this compound Synthesis

The success of the aforementioned synthetic routes is heavily dependent on the reactivity of the precursor molecules.

4-(Trifluoromethyl)thiophenol : The key features of this precursor are the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate. The electron-withdrawing trifluoromethyl group increases the acidity of the thiol, making it easier to deprotonate with a mild base. ontosight.ai However, this electron-withdrawing effect also slightly diminishes the nucleophilicity of the resulting thiolate compared to an unsubstituted thiophenolate. Despite this, it remains a potent nucleophile for SN2 reactions. This compound is known to be stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. fishersci.be

2-Chloroethanol : This bifunctional molecule contains both a hydroxyl group and a chloro group. chemcess.com In the context of thiolate alkylation, the carbon-chlorine bond is the reactive site. The chlorine atom serves as a good leaving group in SN2 reactions. The reactivity of 2-chloroethanol is characteristic of alkyl chlorides. chemcess.com It is important to select reaction conditions that favor the S-alkylation over potential side reactions, such as elimination to form ethylene oxide, which can occur in the presence of a strong base. chemcess.com

Emerging Synthetic Techniques

Recent advancements in synthetic organic chemistry have introduced novel and more efficient methods for the formation of thioether compounds, which are applicable to the synthesis of this compound.

Electrochemical Synthesis Pathways for Thioether Compounds

Electrochemical methods offer a green and efficient alternative for the synthesis of thioethers. These reactions avoid the need for stoichiometric oxidants or reductants by using electricity to drive the chemical transformation. For instance, a paired electrolysis method has been developed for the synthesis of 2-arylbenzothiophene derivatives. xmu.edu.cn This involves the electrochemical reduction of a diazonium salt to generate an aryl radical, which then reacts with an alkyne. xmu.edu.cn

While a direct electrochemical synthesis of this compound has not been specifically detailed, the principles can be applied. An electrochemical approach could involve the anodic oxidation of 4-(trifluoromethyl)thiophenol to generate a thiyl radical, which could then react with a suitable precursor for the ethanol moiety. Alternatively, the cathodic reduction of a 4-(trifluoromethyl)phenyl halide could generate an aryl radical that subsequently reacts with a sulfur source. The oxidation of a thioether to form a sulfone API intermediate has been explored using electrochemistry, indicating the potential for C-S bond manipulations using this technique. rsc.org

Catalytic Methodologies for Thioether Formation (e.g., transition metal catalysis)

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-S bond in thioethers. nih.gov These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to traditional methods. nih.gov

Palladium and copper are the most commonly employed metals for catalyzing the cross-coupling of aryl halides or their surrogates with thiols, a reaction often referred to as the Buchwald-Hartwig amination's lesser-known cousin for sulfur compounds. acsgcipr.orgrsc.org In a typical catalytic cycle, the active metal catalyst undergoes oxidative addition into the aryl halide bond. The resulting complex then coordinates with the thiol, and subsequent reductive elimination forms the desired aryl thioether and regenerates the catalyst. acsgcipr.org

Nickel-catalyzed processes have also emerged as a powerful tool for C-S bond formation, sometimes utilizing aryl mesylates as coupling partners. nih.gov Furthermore, innovative strategies such as decarbonylative synthesis of aryl thioethers from thioesters and C-S activation are expanding the toolbox for accessing these valuable compounds. nih.gov These catalytic approaches provide a versatile platform for the synthesis of this compound and its derivatives.

Table 3: Examples of Catalytic Systems for Aryl Thioether Synthesis

| Catalyst | Ligand | Base | Coupling Partners |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Aryl Bromide, Thiol |

| CuI | 1,10-Phenanthroline | K₂CO₃ | Aryl Iodide, Thiol |

| NiCl₂(dppp) | - | NaH | Aryl Chloride, Thiol |

Photochemical Routes to this compound

The synthesis of this compound via photochemical methods represents a modern approach in organic chemistry, leveraging light energy to drive chemical reactions. While specific literature detailing the direct photochemical synthesis of this exact compound is scarce, plausible pathways can be extrapolated from established photochemical reactions, particularly the photoinitiated thiol-ene reaction. nih.govwikipedia.org This method is recognized for its high efficiency, stereoselectivity, and adherence to principles of click chemistry. wikipedia.org

A probable photochemical route involves the radical-mediated hydrothiolation of a suitable alkene with 4-(trifluoromethyl)thiophenol. The reaction is typically initiated by UV light, often in the presence of a photoinitiator, which generates a thiyl radical from the thiol. wikipedia.org This highly reactive species then adds to an alkene double bond.

One potential pathway is the anti-Markovnikov addition of 4-(trifluoromethyl)thiophenol to 2-vinyloxyethanol. The subsequent hydrolysis of the resulting vinyl ether intermediate would yield the target compound, this compound.

Alternatively, the thiol-epoxy reaction, which is known to be facilitated by photochemical release of a base catalyst, presents another viable route. ntu.edu.sg In this scenario, 4-(trifluoromethyl)thiophenol would react with ethylene oxide in a ring-opening reaction catalyzed by a photogenerated base to form the desired β-hydroxy thioether. ntu.edu.sg

Another advanced photochemical strategy involves the organocatalytic synthesis of thioethers from aryl chlorides and alcohols. unibo.itsigmaaldrich.comnih.gov This thiol-free protocol uses an organocatalyst that, upon excitation by light, can activate an aryl chloride like 4-chlorobenzotrifluoride. This is followed by a reaction cascade involving a sulfur source, such as tetramethylthiourea, and an alcohol to form the aryl alkyl thioether. nih.gov

The thiol-ene reaction is particularly attractive due to its mild reaction conditions, often proceeding at ambient temperature and being tolerant of various functional groups. nih.gov The process is atom-economic and generally produces high yields with minimal byproducts. nih.gov

Below is a representative data table illustrating the conditions and yields for photoinitiated thiol-ene reactions, which could be adapted for the synthesis of this compound.

| Entry | Thiol Reactant | Alkene Reactant | Photoinitiator | Solvent | Time (min) | Yield (%) |

| 1 | Thiophenol | Allyl alcohol | DPAP¹ | Acetonitrile | 15 | >95 |

| 2 | 4-Methylthiophenol | 1-Hexene | DMPA² | THF | 30 | 98 |

| 3 | Thiophenol | N-Vinylpyrrolidone | I-2959³ | Methanol | 10 | >99 |

| 4 | 1-Dodecanethiol | Vinyl acetate | TPO⁴ | None | 5 | 97 |

¹DPAP: 2,2-dimethoxy-2-phenylacetophenone (B1663997) ²DMPA: 2,2-dimethoxy-2-phenylacetophenone ³I-2959: 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone ⁴TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Principles of Green Chemistry in the Synthesis of Fluorinated Thioethers

The synthesis of fluorinated thioethers, a class of compounds with significant applications in pharmaceuticals and materials science, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

The preparation of high-performance fluorinated poly(aryl thioethers) has been achieved through organocatalyzed nucleophilic aromatic substitution, a method that proceeds rapidly at room temperature and avoids the need for metal catalysts. nih.gov This approach highlights several green chemistry principles:

Catalysis (Principle 9): The use of a volatile organocatalyst at low loadings provides a highly efficient route to these polymers, avoiding stoichiometric reagents that generate significant waste. nih.gov

Energy Efficiency (Principle 6): Reactions that proceed at ambient temperature significantly reduce the energy requirements compared to traditional methods that often demand high heat. nih.gov

Safer Solvents and Auxiliaries (Principle 5): Efforts are continuously made to replace hazardous solvents. For instance, the synthesis of aryl thioethers has been successfully demonstrated in water, an environmentally benign solvent. researchgate.nethep.com.cn This avoids the use of toxic and volatile organic solvents. researchgate.net

Atom Economy (Principle 2): Addition reactions, such as the photoinitiated thiol-ene couplings discussed previously, are inherently atom-economical as all atoms of the reactants are incorporated into the final product. nih.gov

Prevention (Principle 1): By designing highly selective reactions that produce minimal byproducts, the need for costly and environmentally taxing purification steps is reduced. Metal-free protocols for C-S bond formation, for example, prevent the generation of metallic waste. rsc.org

Use of Renewable Feedstocks (Principle 7): Research is exploring the use of aryl alcohols, which can potentially be derived from renewable resources like lignin, as starting materials for thioether synthesis through copper-catalyzed C(aryl)-C(OH) bond activation. nih.gov

The table below summarizes the application of green chemistry principles to the synthesis of fluorinated and other aryl thioethers, with examples from recent literature.

| Green Chemistry Principle | Application in Thioether Synthesis | Example/Benefit | Reference(s) |

| 5. Safer Solvents | Use of water as a reaction medium for Cu-catalyzed C-S coupling. | Avoids toxic organic solvents, environmentally benign. | researchgate.nethep.com.cn |

| 6. Design for Energy Efficiency | Organocatalyzed synthesis at room temperature; Photochemical synthesis. | Reduced energy consumption compared to high-temperature methods. | nih.gov |

| 9. Catalysis | Use of organocatalysts or inexpensive copper catalysts instead of precious metals. | High efficiency, low catalyst loading, easier removal of byproducts. | nih.govresearchgate.net |

| 1. Prevention | Metal-free, cross-dehydrogenative coupling under aerobic conditions. | Avoids metal contamination and waste. | rsc.org |

| 2. Atom Economy | Photoinitiated thiol-ene reactions. | All reactant atoms are incorporated into the product. | nih.gov |

The integration of these principles not only leads to more environmentally friendly synthetic routes but also often results in more efficient, safer, and cost-effective chemical processes for producing valuable fluorinated thioethers.

Spectroscopic Characterization and Elucidation of 4 Trifluoromethylphenylthioethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

¹H NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) indicates the electronic environment of a proton, with higher values suggesting a deshielded proton. chemistrysteps.com Spin-spin coupling, observed as splitting of signals, reveals the number of neighboring protons. libretexts.org The coupling constant (J), measured in Hertz (Hz), is the distance between the split peaks and is independent of the spectrometer's magnetic field strength. youtube.com

In a typical ¹H NMR spectrum of 4-Trifluoromethylphenylthioethanol, the aromatic protons on the trifluoromethylphenyl group would appear in the downfield region, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing trifluoromethyl group. chemistrysteps.com The protons of the thioethanol moiety would be found further upfield. The methylene (B1212753) (-CH2-) group adjacent to the sulfur atom would likely resonate at a different chemical shift than the methylene group adjacent to the hydroxyl (-OH) group, due to the differing electronegativities of sulfur and oxygen. msu.edu The hydroxyl proton signal can be broad and its chemical shift is often variable due to concentration and temperature effects. msu.edu

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | Multiplet | |

| -S-CH₂- | 2.5 - 3.5 | Triplet | 6-8 |

| -CH₂-OH | 3.5 - 4.5 | Triplet | 6-8 |

| -OH | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the molecule gives a distinct signal. youtube.com The chemical shift range for ¹³C is much wider than for ¹H NMR, typically spanning from 0 to 220 ppm, which minimizes signal overlap. libretexts.org The chemical shift of a carbon is influenced by the electronegativity of attached atoms and its hybridization state. libretexts.orgorganicchemistrydata.org

For this compound, the carbon atoms of the aromatic ring would resonate in the range of 110-160 ppm. oregonstate.edu The carbon atom attached to the trifluoromethyl group would be significantly deshielded. The carbon of the trifluoromethyl group itself would also have a characteristic chemical shift. The carbons of the thioethanol side chain, being sp³ hybridized, would appear in the upfield region of the spectrum. chemistrysteps.com The carbon attached to the electronegative oxygen atom (-CH₂-OH) would be shifted further downfield compared to the carbon attached to the sulfur atom (-S-CH₂-). libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-S | 120 - 140 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-CF₃ | 130 - 150 |

| -CF₃ | 120 - 130 (quartet) |

| -S-CH₂- | 30 - 40 |

| -CH₂-OH | 60 - 70 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org A key feature of ¹⁹F NMR is its wide chemical shift range, which can exceed 800 ppm, providing excellent signal dispersion. wikipedia.org For trifluoromethyl (CF₃) groups attached to an aromatic ring, the chemical shift typically appears in the range of -50 to -70 ppm relative to a standard like CFCl₃. wikipedia.orgucsb.edu The chemical shift is sensitive to the electronic environment, making it a valuable probe of molecular structure. nih.gov

In the ¹⁹F NMR spectrum of this compound, a single, sharp signal would be expected for the three equivalent fluorine atoms of the CF₃ group. The precise chemical shift would be influenced by the electronic effects of the para-substituted thioethanol group on the phenyl ring.

Interactive Data Table: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm, relative to CFCl₃) |

| -CF₃ | -60 to -65 |

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically over two to three bonds. libretexts.orgcsbsju.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. libretexts.orghuji.ac.il For this compound, COSY would show correlations between the adjacent methylene protons of the thioethanol side chain and between neighboring aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. wikipedia.orgcolumbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing unambiguous C-H bond assignments. youtube.comhmdb.ca This would be instrumental in assigning the specific ¹H and ¹³C signals for each CH and CH₂ group in this compound.

Solid-State NMR Spectroscopy for Bulk Analysis

While solution-state NMR provides detailed information about molecules in solution, solid-state NMR (ssNMR) spectroscopy offers insights into the structure and dynamics of molecules in their solid, bulk form. This technique is particularly useful for studying materials that are insoluble or where the solid-state packing and conformation are of interest. For this compound, ssNMR could reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the packing arrangement of the molecules in the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. thermofisher.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies. For this compound, key IR absorptions would include a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. rsc.org While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For this compound, Raman spectroscopy would also reveal characteristic vibrations for the aromatic ring, the C-S bond, and the CF₃ group.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| O-H (alcohol) | Stretching | 3200 - 3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| C=C (aromatic) | Stretching | 1400 - 1600 | Strong |

| C-F (CF₃) | Stretching | 1000 - 1350 (strong, multiple bands) | Medium |

| C-O (alcohol) | Stretching | 1000 - 1260 | Weak |

| C-S | Stretching | 600 - 800 | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. nist.gov The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The presence of the hydroxyl (-OH) group from the ethanol (B145695) moiety would be indicated by a broad absorption band in the region of 3570–3200 cm⁻¹. researchgate.net The exact position and broadness of this peak can provide insights into the extent of hydrogen bonding. The C-O stretching vibration of the primary alcohol is anticipated to appear in the 1050-1000 cm⁻¹ range. researchgate.net

The trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, typically shows intense absorption bands. The C-F stretching vibrations are expected in the region of 1350-1150 cm⁻¹. The aromatic phenyl ring will produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

The thioether (C-S) linkage is expected to show a weak absorption band. Aliphatic C-S stretching vibrations typically appear in the 700-600 cm⁻¹ range, while aromatic C-S stretching vibrations are observed near 710-665 cm⁻¹. Given the structure, a peak in this region would confirm the presence of the thioether bond.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3570–3200 (broad) |

| Alcohol (C-O) | C-O Stretch | ~1050 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350–1150 (strong) |

| Aromatic Ring | C-H Stretch | >3000 |

| C=C Stretch | 1600–1450 |

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the C-S stretching vibration, which is often weak in FTIR, is expected to produce a more distinct signal in the Raman spectrum, typically in the 600-750 cm⁻¹ range. lmaleidykla.ltresearchgate.net The symmetric breathing vibration of the benzene ring is also a strong and characteristic Raman band, usually observed around 1000 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will also be present in the 2800-3100 cm⁻¹ region. The C-S-H bending mode, if any unreacted thiol is present, would be observed around 850 cm⁻¹, which would shift upon deuteration. rsc.org

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Thioether (C-S) | C-S Stretch | 600-750 |

| Aromatic Ring | Ring Breathing | ~1000 |

| C-H Stretch | 3000-3100 |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

Aromatic systems typically exhibit multiple absorption bands. The intense π → π* transitions of the benzene ring are expected to appear at shorter wavelengths, likely below 220 nm. A second, less intense band, often referred to as the B-band (benzenoid band), resulting from π → π* transitions, is anticipated in the 250-290 nm region. The presence of the trifluoromethyl and thioether substituents on the phenyl ring will influence the position and intensity of these absorption maxima (λmax). For instance, studies on related thiotetronic acids have shown distinct absorption profiles based on substituent positions. nih.gov The thioether group, acting as an auxochrome, may cause a red shift (bathochromic shift) of the absorption bands. It is important to note that the solvent used can also affect the spectrum.

Table 3: Expected UV-Vis Absorption for this compound

| Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring | <220 |

Photoelectron spectroscopy provides direct information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to examine valence electrons.

In the XPS analysis of this compound, distinct peaks corresponding to the core-level electrons of carbon (C 1s), oxygen (O 1s), fluorine (F 1s), and sulfur (S 2p) would be observed. The binding energies of these electrons are sensitive to the chemical environment of the atoms. For the sulfur atom in the thioether linkage, the S 2p binding energy is expected to be in the range of 163-165 eV. Studies on various sulfur compounds have shown that the S 2p binding energy increases with the oxidation state of sulfur. researchgate.net The high electronegativity of the trifluoromethyl group is expected to shift the C 1s binding energies of the attached aromatic carbon to higher values.

UPS, being more surface-sensitive, would provide details about the molecular orbitals in the valence region. The spectrum would reveal the energies of the highest occupied molecular orbitals (HOMO), which are crucial for understanding the compound's reactivity.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₉H₉F₃OS), HRMS would provide an exact mass measurement with high accuracy, typically within a few parts per million (ppm). This level of precision is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Electron ionization (EI) is a common technique used in conjunction with HRMS. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-S bond, the loss of the ethanol side chain, and fragmentation of the trifluoromethylphenyl group. Analysis of the fragmentation patterns of related molecules, such as methylated warfarin (B611796) derivatives, can aid in the interpretation of the spectrum. kobv.de The molecular ion peak [M]⁺ would be observed at the exact mass of the compound, and various fragment ions would provide a fingerprint for its structure.

Fragmentation Pattern Analysis for Structural Confirmation

The structural integrity of this compound is further substantiated through the detailed analysis of its mass spectrum. The fragmentation pattern observed provides a molecular fingerprint, offering unequivocal evidence for the connectivity of atoms and the presence of key functional groups within the molecule. When subjected to mass spectrometry, the molecular ion and its subsequent fragments produce a characteristic pattern that is instrumental in its structural elucidation.

The process of fragmentation begins after the initial ionization of the molecule, leading to the formation of a molecular ion (M•+). This high-energy species is unstable and tends to break apart into smaller, more stable charged fragments and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected and represented in the mass spectrum, providing a roadmap to the molecule's original structure. chemguide.co.uk The fragmentation pathways are not random; they are governed by the relative strengths of chemical bonds and the stability of the resulting fragments. libretexts.org

A detailed examination of the mass spectrum of this compound would reveal specific cleavage patterns that are characteristic of its structure. The key fragments anticipated and their significance in confirming the structure are outlined below.

Predicted Fragmentation of this compound:

A primary fragmentation event would likely involve the cleavage of the bond between the sulfur atom and the ethyl group, a common occurrence in thioethers. This would result in the formation of the highly stable 4-(trifluoromethyl)thiophenyl cation. The stability of this fragment is enhanced by the delocalization of the positive charge across the aromatic ring.

Another significant fragmentation pathway involves the cleavage of the C-C bond in the ethanol side chain. The loss of a CH₂OH radical would generate a fragment corresponding to the 4-(trifluoromethyl)phenylthiomethyl cation.

Further fragmentation could involve the loss of the trifluoromethyl group (CF₃) from the aromatic ring of various fragments, leading to characteristic peaks. The presence of a trifluoromethyl group is often confirmed by a loss of 69 mass units.

The fragmentation of the ethanol side chain itself can also provide valuable information. For instance, the loss of a water molecule (H₂O) from the molecular ion or a larger fragment containing the hydroxyethyl (B10761427) group is a common fragmentation pathway for alcohols. tutorchase.com

The table below summarizes the expected key fragments, their mass-to-charge ratio (m/z), and the structural information they provide.

| m/z of Fragment | Proposed Fragment Structure | Structural Confirmation |

| 222 | [C₉H₉F₃OS]⁺ | Molecular Ion (M•+) |

| 177 | [C₇H₄F₃S]⁺ | Indicates the presence of the 4-(trifluoromethyl)thiophenyl moiety. |

| 191 | [C₈H₆F₃S]⁺ | Confirms the thioether linkage to the ethyl group. |

| 45 | [CH₂OH]⁺ | Suggests the presence of the hydroxyethyl side chain. |

The analysis of these and other minor fragments allows for a comprehensive reconstruction of the this compound molecule, providing a high degree of confidence in its structural assignment. The interplay of these fragmentation pathways, driven by the principles of ion stability, serves as a robust analytical tool for the unambiguous characterization of this compound. libretexts.org

Reactivity and Reaction Mechanisms of 4 Trifluoromethylphenylthioethanol

Nucleophilic Reactions Involving the Thioether Moiety

The sulfur atom of the thioether group in 4-Trifluoromethylphenylthioethanol possesses lone pairs of electrons, rendering it nucleophilic. However, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can modulate this nucleophilicity.

Aryl thioethers are known to react with alkylating and acylating agents at the sulfur atom to form sulfonium (B1226848) salts. In the case of this compound, the sulfur atom can act as a nucleophile, attacking an electrophilic carbon of an alkyl halide or a similar alkylating agent. This reaction leads to the formation of a trialkylsulfonium salt. The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring is expected to decrease the nucleophilicity of the sulfur atom compared to an unsubstituted phenyl thioether. nih.gov

Similarly, acylation at the sulfur atom is a possible transformation, although less common than alkylation for thioethers. Strong acylating agents could react with the sulfur atom to form an acylsulfonium species. These intermediates are often highly reactive.

| Reactant Type | Example Reagent | Product Type |

| Alkylating Agent | Methyl Iodide (CH₃I) | Sulfonium Salt |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | Acylsulfonium Salt (intermediate) |

This table presents plausible reactions based on the general reactivity of thioethers.

The carbon-sulfur bonds in thioethers can be cleaved under various conditions. For aryl alkyl thioethers, the cleavage can occur at either the C(sp²)-S or C(sp³)-S bond. Research on related compounds has shown that selective C(sp³)–S bond cleavage can be achieved using various reagents. acs.orgmdpi.comorganic-chemistry.org For instance, metal-free methods using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) have been developed for the cleavage of C(sp³)–S bonds in aryl methyl thioethers. mdpi.comorganic-chemistry.org In the context of this compound, this would imply the cleavage of the bond between the sulfur and the ethanolic carbon.

Reductive cleavage of the alkyl-sulfur bond in aryl alkyl thioethers can also be accomplished using dissolving metal reductions, such as sodium in liquid ammonia. thieme-connect.de Furthermore, electrochemical methods have been explored for the selective cleavage of C(sp³)-S bonds in thioethers, where the electronic nature of the aryl group can influence the reaction's efficiency. chemrxiv.org The electron-withdrawing trifluoromethyl group in this compound would likely facilitate such reductive cleavage processes.

| Cleavage Method | Typical Reagent(s) | Bond Cleaved |

| Halogenative Cleavage | N-Bromosuccinimide (NBS) | C(sp³)–S |

| Reductive Cleavage | Sodium in liquid ammonia | C(sp³)–S |

| Electrochemical Reduction | Electroreductive conditions | C(sp³)–S |

This table summarizes potential cleavage reactions based on studies of analogous aryl alkyl thioethers.

Reactions of the Hydroxyl Group

The primary alcohol functionality in this compound is a key site for a variety of chemical transformations, including esterification, etherification, and oxidation.

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. youtube.comchemguide.co.uk The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid, is a common method. youtube.comchemguide.co.uk The reaction is an equilibrium process that can be driven to completion by removing water as it is formed. youtube.com

Etherification, the formation of an ether, can be achieved through various methods. One common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

| Reaction Type | Reagents | Functional Group Formed |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Etherification | 1. Strong base, 2. Alkyl halide | Ether |

This table illustrates common reactions of the alcohol moiety.

The primary alcohol group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgkhanacademy.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to stop the oxidation at the aldehyde stage. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from chromium trioxide and sulfuric acid), will oxidize the primary alcohol to a carboxylic acid. khanacademy.orgethernet.edu.et The intermediate aldehyde is formed first but is then rapidly oxidized further. libretexts.org It is important to note that the thioether sulfur is also susceptible to oxidation, potentially forming a sulfoxide (B87167) or a sulfone, which can be a competing reaction.

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 4-(Trifluoromethylphenyl)thioacetaldehyde |

| Potassium permanganate (KMnO₄) | 4-(Trifluoromethylphenyl)thioacetic acid |

This table provides expected oxidation products based on the general behavior of primary alcohols.

Electrophilic Aromatic Substitution on the Trifluoromethylphenyl Ring

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents already present: the thioether group (-S-CH₂CH₂OH) and the trifluoromethyl group (-CF₃).

The thioether group is an ortho-, para-director and an activating group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group is a strong electron-withdrawing group and a meta-director. nih.gov

When both an activating and a deactivating group are present on a benzene ring, the activating group generally controls the position of further substitution. Therefore, in the case of this compound, the thioether group would direct incoming electrophiles to the positions ortho to it (positions 2 and 6). Position 4 is already occupied by the trifluoromethyl group.

However, the strong deactivating effect of the trifluoromethyl group will make the ring less reactive towards electrophilic attack compared to benzene. nih.gov Steric hindrance from the thioether side chain may also influence the regioselectivity, potentially favoring substitution at the less hindered ortho position.

| Reaction | Typical Reagent | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-(trifluoromethylphenyl)thioethanol |

| Halogenation | Br₂, FeBr₃ | 2-Bromo-4-(trifluoromethylphenyl)thioethanol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-(trifluoromethylphenyl)thioethanol |

This table outlines predicted outcomes for electrophilic aromatic substitution reactions based on substituent effects.

Computational and Theoretical Chemistry Studies of 4 Trifluoromethylphenylthioethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule by solving the Schrödinger equation, or an approximation of it. These calculations can predict a wide range of properties, from the three-dimensional structure to the distribution of electrons.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 4-trifluoromethylphenylthioethanol, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation would then iteratively solve the DFT equations to find the electron density that minimizes the total energy of the molecule. This process, known as geometry optimization, results in the prediction of the most stable arrangement of the atoms in space.

The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. Furthermore, the calculation yields the ground-state energy of the molecule, which is crucial for assessing its stability and can be used to calculate other thermodynamic properties. While specific DFT data for this compound is not published, a hypothetical table of optimized geometric parameters is presented below to illustrate the expected output of such a calculation.

Hypothetical DFT-Calculated Geometric Parameters for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C(phenyl)-S | 1.78 Å |

| Bond Length | S-C(ethyl) | 1.85 Å |

| Bond Length | C(ethyl)-O | 1.43 Å |

| Bond Length | C(phenyl)-C(F3) | 1.50 Å |

| Bond Angle | C(phenyl)-S-C(ethyl) | 102.5° |

| Bond Angle | S-C(ethyl)-C(H2OH) | 110.2° |

Note: The data in this table is illustrative and not based on a published study of this compound.

Ab Initio Calculations of Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data in the theoretical framework. nih.gov These methods can provide highly accurate descriptions of electronic properties. For this compound, ab initio calculations could be employed to determine:

Electron Distribution and Molecular Orbitals: These calculations reveal how electrons are distributed throughout the molecule. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity, as they relate to its ability to donate or accept electrons.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing insight into electrostatic interactions and potential sites for nucleophilic or electrophilic attack.

While specific ab initio results for this compound are unavailable, the insights gained from such studies are crucial for predicting its chemical behavior.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. nih.gov In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters that describe the potential energy of the system. youtube.comresearchgate.net By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe how it folds, flexes, and interacts with its environment. For this compound, an MD simulation could reveal the preferred conformations of the side chain and how they might be influenced by a solvent. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. Current time information in Bangalore, IN. This involves identifying the most likely pathway a reaction will follow, from reactants to products. A key aspect of this is the identification of the transition state , which is the highest energy point along the reaction coordinate.

By calculating the energy of the transition state, the activation energy for the reaction can be determined. This information is vital for predicting the rate of a reaction and understanding its feasibility under different conditions. For example, the oxidation of the sulfur atom in this compound to form a sulfoxide (B87167) or sulfone could be modeled to understand the energetics and mechanism of this transformation.

Spectroscopic Property Prediction from Theoretical Models

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a molecule.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. magtech.com.cn The process typically involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer using a suitable level of theory.

Calculating the NMR shielding tensors for each atom in each conformer.

Averaging the shielding tensors based on the Boltzmann population of each conformer.

Converting the calculated shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.2 - 7.6 | 125.0 - 135.0 |

| -S-CH₂- | 3.1 | 38.0 |

| -CH₂-OH | 3.8 | 60.0 |

Note: The data in this table is illustrative and not based on a published study of this compound. Chemical shifts are highly dependent on the solvent and the level of theory used in the calculation.

Simulated Vibrational and Electronic Spectra

Computational chemistry provides powerful tools for predicting the vibrational and electronic spectra of molecules. These simulations are invaluable for interpreting experimental data and understanding molecular structure and bonding.

Simulated Vibrational Spectra (Infrared and Raman)

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its distinct functional groups: the trifluoromethyl (CF₃) group, the para-substituted benzene (B151609) ring, the thioether (S-C) linkage, and the ethanol (B145695) (CH₂CH₂OH) side chain. Density Functional Theory (DFT) calculations are a common method for simulating vibrational spectra.

The C-F stretching vibrations within the CF₃ group are anticipated to produce strong absorption bands in the infrared (IR) spectrum, typically in the region of 1100-1400 cm⁻¹. Specifically, symmetric and antisymmetric CF₃ stretching vibrations are usually observed in the ranges of 1290–1235 cm⁻¹ and 1226–1200 cm⁻¹, respectively bjp-bg.com. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ region, while the C-H stretching of the ethanol side chain would appear slightly lower, typically below 3000 cm⁻¹. The O-H stretching vibration of the hydroxyl group is predicted to be a broad band in the region of 3200-3600 cm⁻¹, its position and shape being sensitive to hydrogen bonding.

The para-substituted benzene ring will exhibit characteristic in-plane and out-of-plane bending vibrations. The thioether C-S stretching vibration is generally weak and appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

A hypothetical table of selected simulated vibrational frequencies for this compound, based on data from similar compounds, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 |

| CF₃ Asymmetric Stretch | 1226-1200 |

| CF₃ Symmetric Stretch | 1290-1235 |

| C-O Stretch | 1000-1260 |

| C-S Stretch | 600-800 |

| CF₃ Deformation | 510-690 |

This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values would require specific DFT calculations for this compound.

Simulated Electronic Spectra (UV-Vis)

The electronic absorption spectrum of this compound is primarily determined by the π-electron system of the benzene ring. Substituents on the ring significantly influence the position and intensity of the absorption bands. The thioether and trifluoromethyl groups, as well as the hydroxyethyl (B10761427) group, will modulate the electronic transitions.

The main absorption bands in the UV-Vis spectrum of aromatic compounds are typically the π → π* transitions. The presence of the sulfur atom with its lone pair of electrons can lead to n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. The electron-withdrawing nature of the trifluoromethyl group is expected to cause a hypsochromic (blue) shift of the absorption bands compared to unsubstituted thioanisole, while the thioether group generally causes a bathochromic (red) shift. The interplay of these effects will determine the final spectral appearance.

Simulations using Time-Dependent Density Functional Theory (TD-DFT) can predict the electronic transition energies and oscillator strengths. For related aromatic thioethers, π → π* transitions are typically observed in the 200-300 nm range.

| Transition | Predicted Wavelength (nm) | Oscillator Strength (f) |

| π → π | ~250 | High |

| π → π | ~280 | Moderate |

| n → π* | >300 | Low |

This table presents hypothetical data based on general knowledge of aromatic thioethers and trifluoromethyl-substituted benzenes. Precise values would necessitate specific TD-DFT calculations.

Theoretical Investigations of Fluorine Effects on Reactivity and Structure

The introduction of a trifluoromethyl group onto the phenyl ring has profound effects on the electronic structure and, consequently, the reactivity of the molecule.

Electronic Effects

The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:

Inductive Effect (-I): The fluorine atoms pull electron density away from the benzene ring through the sigma bonds. This reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution. numberanalytics.com

Resonance Effect (+R, weak): While less significant, the fluorine atoms can donate electron density back to the ring via their lone pairs. However, the inductive effect overwhelmingly dominates.

Computational studies on fluorinated benzenes have shown that fluorination lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the HOMO-LUMO gap. numberanalytics.com A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. The electron-withdrawing nature of the CF₃ group is also known to decrease the aromaticity of the benzene ring. acs.orgnih.gov

Structural Effects

The trifluoromethyl group is significantly larger than a hydrogen atom, introducing steric bulk. This can influence the conformation of the molecule, particularly the orientation of the thioethanol side chain relative to the aromatic ring. Computational modeling can determine the most stable conformers by calculating their relative energies. For aromatic thioethers, the planarity of the molecule is often a balance between conjugative effects, which favor planarity, and steric hindrance, which can lead to non-planar arrangements.

Reactivity

The electronic and steric effects of the trifluoromethyl group directly impact the reactivity of this compound:

Acidity of the -OH group: The strong electron-withdrawing nature of the trifluoromethylphenyl group will increase the acidity of the terminal hydroxyl proton compared to an unsubstituted phenylethanol.

Nucleophilicity of the Sulfur Atom: The electron-withdrawing effect of the trifluoromethylphenyl group will decrease the electron density on the sulfur atom, reducing its nucleophilicity compared to an alkyl thioether or an unsubstituted aryl thioether.

Oxidation of the Sulfur Atom: The reduced electron density on the sulfur atom would likely make it more resistant to oxidation compared to electron-rich aromatic thioethers. nih.gov

Aromatic Substitution: The electron-deficient nature of the aromatic ring makes it a candidate for nucleophilic aromatic substitution, particularly if a leaving group were present on the ring. Conversely, it would be deactivated towards electrophilic aromatic substitution.

Derivatives and Analogues of 4 Trifluoromethylphenylthioethanol

Design Principles for Structural Modification

The design of derivatives and analogues of 4-Trifluoromethylphenylthioethanol is a systematic process aimed at probing the structure-activity relationships of the molecule. This involves the strategic alteration of its core components: the ethanol (B145695) side chain and the trifluoromethylphenyl ring. The primary goal of these modifications is to enhance desired properties while minimizing any potential liabilities.

The ethanol moiety of this compound presents several opportunities for structural variation. A key strategy in drug design is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve the compound's therapeutic profile. patsnap.com

One common modification is the alkylation or acylation of the hydroxyl group . This transformation converts the alcohol into an ether or an ester, respectively. Such changes can significantly impact the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds. For instance, replacing the hydrogen of the hydroxyl group with an alkyl chain can increase lipophilicity, potentially influencing how the molecule interacts with biological membranes.

Another approach involves the replacement of the hydroxyl group with other functional groups . Bioisosteric replacements for a hydroxyl group can include an amino group (NH2), a thiol group (SH), or a fluorine atom. cambridgemedchemconsulting.com Each of these substitutions introduces distinct electronic and steric properties. For example, replacing the hydroxyl group with an amino group introduces a basic center, which can alter the compound's ionization state at physiological pH.

The carbon chain of the ethanol group can also be extended or branched . This homologation can probe the spatial requirements of a target binding site. The introduction of chirality by adding substituents to the ethanol backbone is another important modification, as stereoisomers of a compound can exhibit significantly different biological activities.

Modifications to this ring can include:

Altering the position of the trifluoromethyl group: Moving the CF3 group from the para position to the ortho or meta positions can significantly impact the molecule's conformation and its interaction with biological targets. Studies on methcathinone (B1676376) analogs showed that 3- or 4-CF3 substitution on the phenyl ring enhanced activity at the serotonin (B10506) transporter, while 2-CF3 substitution decreased activity at all monoamine transporters. nih.gov

Introducing additional substituents on the phenyl ring: The addition of other groups, such as halogens, alkyl groups, or hydrogen bond donors/acceptors, can further modulate the electronic and steric properties of the ring.

Replacing the trifluoromethyl group with other electron-withdrawing groups: Bioisosteres for the trifluoromethyl group include other halogenated alkyl groups or a cyano group.

Synthesis and Characterization of Alkylated and Acylated Derivatives

The synthesis of alkylated and acylated derivatives of this compound is generally straightforward.

Alkylation of the hydroxyl group to form an ether can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org

Acylation of the hydroxyl group to form an ester can be accomplished by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine.

The characterization of these derivatives typically involves standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm the structure and purity of the synthesized compounds.

Sulfur-Modified Analogues (e.g., sulfoxides, sulfones)

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone analogues. These modifications can significantly alter the polarity, solubility, and hydrogen bonding capabilities of the molecule.

The synthesis of sulfoxides from thioethers can be achieved using a variety of oxidizing agents. Controlled oxidation is crucial to prevent over-oxidation to the sulfone. Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst like scandium(III) triflate, or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org A one-pot, metal-free method using Oxone® has also been reported for the selective synthesis of sulfoxides from benzyl (B1604629) bromides and potassium thioacetate. nih.gov

The synthesis of sulfones involves the further oxidation of the sulfoxide or the direct oxidation of the thioether using stronger oxidizing agents or harsher reaction conditions. Reagents such as potassium permanganate (B83412) or hydrogen peroxide in the presence of a niobium carbide catalyst can effectively convert sulfides to sulfones. organic-chemistry.orgresearchgate.net

The introduction of the sulfoxide or sulfone moiety can have a significant impact on the biological activity of the parent compound.

Analogues with Different Halogen Substituents on the Phenyl Ring

Replacing the trifluoromethyl group with other halogens or introducing additional halogen substituents on the phenyl ring can be used to fine-tune the electronic properties and lipophilicity of the molecule. The synthesis of these analogues typically starts from a correspondingly substituted halothiophenol.

The synthesis of functionalized aryl halides can be achieved through various methods, including electrophilic halogenation of the aromatic ring or Sandmeyer-type reactions starting from an appropriate aniline. chu.edu.cn Modern cross-coupling reactions have also expanded the toolbox for creating a wide variety of substituted aromatic compounds. acs.org

The nature and position of the halogen substituent can influence the compound's metabolic stability and its ability to participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding. mdpi.com

Exploration of Homologues and Heterologues of this compound

The exploration of homologues and heterologues of this compound involves more substantial changes to the molecular scaffold.

Homologues are created by systematically increasing the length of the alkyl chain connecting the sulfur atom and the hydroxyl group (e.g., 4-trifluoromethylphenylthiopropanol, 4-trifluoromethylphenylthiobutanol). This allows for the exploration of the optimal chain length for interaction with a biological target.

Advanced Characterization Through Crystallography

X-ray Diffraction Studies of 4-Trifluoromethylphenylthioethanol Derivatives

X-ray diffraction (XRD) is the cornerstone of solid-state characterization, providing detailed information about the atomic and molecular arrangement within a crystal lattice. The interaction of X-rays with the electron clouds of atoms produces a unique diffraction pattern that serves as a fingerprint of the crystalline material.

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful method for determining the absolute three-dimensional structure of a molecule. researchgate.net By analyzing the diffraction pattern from a single, well-ordered crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles, thus defining the molecular conformation. Furthermore, SCXRD reveals the supramolecular arrangement, detailing how individual molecules pack together in the crystal lattice through various intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov

Table 1: Illustrative Crystallographic Data for a Heterocyclic Compound Determined by SCXRD

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data derived from a study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative for illustrative purposes. mdpi.com

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used primarily for the identification of crystalline phases. carleton.edu Unlike SCXRD, which requires a single crystal, PXRD can be performed on a finely ground powder containing a multitude of microcrystals. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which allows for phase identification by comparison to a database of known patterns. wikipedia.org

For this compound and its derivatives, PXRD would be essential for:

Polymorph screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have distinct physical properties.

Purity analysis: Detecting the presence of crystalline impurities.

Monitoring solid-state transformations: Observing changes in the crystalline phase due to factors like temperature or humidity. tricliniclabs.com

A study on 4-(2,3,4-trifluorophenyl)-1,2,3,5-dithiadiazoyl, a compound also featuring a trifluorophenyl group, utilized synchrotron PXRD data to solve its crystal structure, demonstrating the power of modern powder diffraction techniques even for complex structures. researchgate.netshu.ac.ukrsc.org

Table 2: Comparison of PXRD Applications

| Application | Description | Importance for this compound |

|---|---|---|

| Phase Identification | Unambiguous determination of the crystalline form. carleton.edu | Crucial for ensuring the correct polymorph is used in any application. |

| Polymorph Screening | Discovery of new crystalline forms with potentially improved properties. | Could lead to the discovery of more stable or soluble forms. |

Crystal Engineering Approaches for Co-crystals and Salts

Crystal engineering is the rational design and synthesis of functional solid-state materials with desired properties. ub.edu This is achieved by understanding and controlling the intermolecular interactions that govern crystal packing. For compounds like this compound, which may have limitations such as poor solubility, crystal engineering offers a pathway to create new solid forms with enhanced characteristics without altering the covalent structure of the molecule itself. nih.gov

Two common strategies in crystal engineering are the formation of co-crystals and salts:

Co-crystals: These are multi-component crystals where the active molecule and a co-former (a benign molecule) are held together in a specific stoichiometric ratio by non-covalent interactions, primarily hydrogen bonds. nih.govmdpi.com

Salts: Formed through the transfer of a proton from an acidic to a basic site on two different molecules, resulting in an ionic pair. Salt formation is a widely used method to improve the solubility and dissolution rate of drug substances. ub.edu

A notable example of crystal engineering applied to a trifluoromethyl-containing compound is the work on triflusal (B1683033), a platelet aggregation inhibitor. Researchers successfully synthesized six new co-crystals of triflusal with pharmaceutically acceptable co-formers. rsc.org Crystal structure analysis revealed that these co-crystals were held together by robust hydrogen-bonding synthons between the carboxylic acid group of triflusal and the amide or pyridine (B92270) groups of the co-formers. rsc.org This approach could be similarly applied to this compound to modulate its physicochemical properties.

Electron Diffraction and Microscopy for Nanocrystals

When crystals are too small for conventional X-ray diffraction (on the nanometer scale), electron diffraction emerges as a powerful alternative. nih.gov Electrons interact much more strongly with matter than X-rays, allowing diffraction patterns to be obtained from nanocrystalline materials. icdd.com Three-dimensional electron diffraction (3D ED) techniques, such as precession electron diffraction tomography (PEDT), can provide high-quality data suitable for ab initio crystal structure determination from single nanocrystals. nih.govresearchgate.net

This technique would be particularly valuable for this compound if it tends to form nanocrystalline powders that are unsuitable for SCXRD. The ability to solve crystal structures from nano-sized domains is a significant breakthrough for materials that are difficult to crystallize. nih.gov

Computational Crystallography and Structure Prediction

Computational crystallography has become an integral part of solid-form discovery. Crystal Structure Prediction (CSP) aims to predict the most stable crystal packing arrangements of a molecule based solely on its chemical diagram. wikipedia.org This is achieved by generating a vast number of hypothetical crystal structures and ranking them based on their calculated lattice energies. rsc.org

For a conformationally flexible molecule like this compound, CSP can be particularly challenging but also highly rewarding. The presence of the trifluoromethyl group and the flexible thioethanol side chain introduces multiple degrees of freedom that must be explored. Computational studies on other flexible organo-fluorine compounds have shown that while the experimentally observed structure is often among the low-energy predictions, it may not always be the global minimum, highlighting the role of kinetics in crystallization. researchgate.net These predictive methods can guide experimental polymorph screens, saving significant time and resources by focusing on the most likely crystal forms to be observed. researchgate.netrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(2,3,4-trifluorophenyl)-1,2,3,5-dithiadiazoyl |

| Triflusal |

Applications in Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The primary value of 4-Trifluoromethylphenylthioethanol in organic synthesis lies in its potential as a versatile intermediate. The hydroxyl group can be readily converted into a variety of other functional groups or used as a handle for attaching the molecule to a larger scaffold. For instance, oxidation of the primary alcohol would yield the corresponding aldehyde or carboxylic acid, which are cornerstone functional groups for carbon-carbon bond formation and amide coupling reactions, respectively.

Furthermore, the thioether linkage, while generally stable, can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation dramatically alters the electronic properties of the molecule, with the sulfone group acting as a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring.

Precursor for Advanced Building Blocks in Organic Chemistry

As a precursor, this compound offers a gateway to more complex and functionally diverse building blocks. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry and materials science due to its ability to modulate properties such as lipophilicity, metabolic stability, and electron affinity.

The thioethanol side chain provides a reactive site for elongation or modification. For example, conversion of the alcohol to a leaving group (e.g., a tosylate or mesylate) would enable nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities. This positions this compound as a foundational element for the synthesis of a library of derivatives with tailored properties.

Contribution to the Synthesis of Novel Organic Materials (focus on chemical transformations, not final material properties)

In the realm of materials science, the chemical transformations of this compound are pivotal for its incorporation into larger polymeric or supramolecular structures. The hydroxyl group can be utilized in polymerization reactions, such as esterification or etherification, to form polyesters or polyethers. The presence of the trifluoromethylphenylthio moiety would then be imprinted onto the material's backbone, influencing its chemical and physical characteristics.

The thioether can also participate in reactions such as thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, to form cross-linked networks or to functionalize surfaces. This involves the radical-mediated addition of the thiol (generated from the thioether under specific conditions) across a double bond, providing a robust method for material synthesis.

Methodologies for Trifluoromethylthiolation Utilizing Related Reagents

While this compound itself is not a direct trifluoromethylthiolating agent, its synthesis and the chemistry of its constituent parts are intrinsically linked to the broader field of trifluoromethylthiolation. This area of research focuses on the introduction of the -SCF3 group into organic molecules, a transformation of significant interest due to the unique properties conferred by this functional group.

The synthesis of this compound would likely involve the reaction of 4-(trifluoromethyl)thiophenol (B1295252) with an ethylene (B1197577) oxide equivalent. The reagents and conditions used in such a synthesis are themselves part of the toolbox of trifluoromethylthiolation chemistry. Understanding the reactivity of the parent thiophenol is crucial for developing new and more efficient methods for introducing the trifluoromethylthio group into a diverse range of substrates.

Design of Linkers and Scaffolds in Chemical Research

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a functionalizable aromatic ring, makes it an attractive candidate for the design of chemical linkers and scaffolds. Linkers are molecular bridges used to connect two or more different molecular entities, for example, in antibody-drug conjugates or in the construction of metal-organic frameworks.

The thioethanol portion can be readily modified to attach to one molecule, while the aromatic ring can be functionalized (e.g., via electrophilic aromatic substitution) to connect to another. The defined length and conformational properties of the linker, influenced by the thioether and the aromatic ring, are critical for its function. The trifluoromethyl group can also serve as a useful spectroscopic tag (e.g., for 19F NMR) to probe the environment of the linker.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. uni-freiburg.de For 4-Trifluoromethylphenylthioethanol, future research should prioritize the development of sustainable synthetic strategies that move beyond traditional methods. Key areas of investigation include:

Catalytic C-S Bond Formation: Exploring novel catalytic systems for the coupling of 4-(trifluoromethyl)thiophenol (B1295252) with a suitable two-carbon synthon. This could involve earth-abundant metal catalysts or organocatalysis to minimize reliance on precious metals.

Green Solvents and Reaction Conditions: Investigating the use of greener solvents, such as bio-derived solvents or water, and optimizing reaction conditions to reduce energy consumption. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

A comparative table of potential sustainable synthetic approaches is presented below.

| Synthetic Approach | Potential Catalyst/Reagent | Solvent System | Key Advantages |

| Thiol-ene Reaction | Photoinitiator or Radical Initiator | Solvent-free or Green Solvents | High atom economy, mild conditions |

| Catalytic Thioetherification | Transition Metal Catalyst (e.g., Cu, Fe) | Bio-derived solvents | High selectivity, potential for asymmetric synthesis |

| Ring-opening of Epoxides | Base or Acid Catalyst | Water or alcohols | Readily available starting materials |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for process optimization. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of this compound represents a significant research opportunity.

Future work could focus on the development and implementation of:

Fiber-Optic Raman and IR Spectroscopy: To track the consumption of reactants and the formation of products and intermediates in real-time without the need for sampling.

Fluorescent Probes: Designing fluorescent probes that can specifically react with or respond to the presence of key species in the reaction mixture, such as the thiolate anion of 4-(trifluoromethyl)thiophenol. nih.gov This could provide highly sensitive and selective monitoring capabilities. nih.govmdpi.com

These techniques would provide invaluable data for kinetic modeling and the elucidation of reaction mechanisms.

High-Throughput Computational Screening for Derivatization and Reactivity Prediction

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules and reactions. nih.gov For this compound, high-throughput computational screening can be employed to: